Tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a nitrophenoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized piperazine compounds .
Scientific Research Applications
Tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions and catalysis studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: The compound is used in the development of new materials, coatings, and chemical intermediates
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrophenoxyethyl moiety, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its diverse biological activities .
Properties
Molecular Formula |
C18H26ClN3O5 |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H26ClN3O5/c1-13-11-15(22(24)25)16(12-14(13)19)26-10-9-20-5-7-21(8-6-20)17(23)27-18(2,3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
NLFJNHPRVMRNRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OCCN2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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